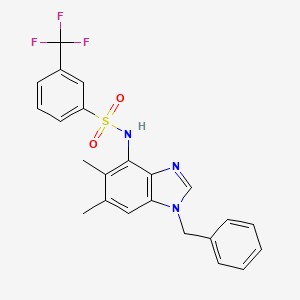

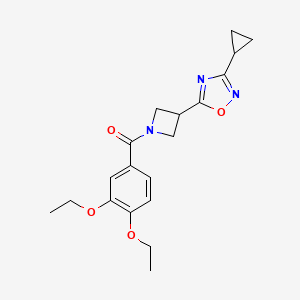

![molecular formula C27H28ClN3O3S B3013110 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride CAS No. 1329925-45-2](/img/structure/B3013110.png)

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These benzamide derivatives are often explored for their potential pharmacological properties, such as antibacterial activity , and are characterized by their benzoyl and amide functional groups.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with an acid chloride or an acid anhydride. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, 2-aminobenzothiazole was reacted with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and 4,7-dichloroquinoline . This suggests that the synthesis of the compound would likely involve similar initial steps, starting with a 6-methylbenzo[d]thiazol derivative and introducing the morpholinoethyl and phenoxybenzamide moieties through further synthetic steps.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques, such as IR, Raman, and NMR spectroscopy, as well as X-ray crystallography. For instance, the crystal structure analysis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound revealed intermolecular interactions that contribute to the supramolecular network . These techniques would be applicable to determine the molecular structure of the compound , providing insights into its conformational stability and potential intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The papers do not provide specific reactions for the compound , but they do describe reactions involving similar structures. For example, pyrazoline derivatives were prepared from benzamide starting materials and further modified to yield various substituted products . This indicates that the compound could potentially be modified through similar reactions to yield new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods, such as IR and NMR, provide information on the functional groups present and can help predict the physical properties of the compound . Additionally, the crystal structure analysis can reveal solid-state properties, such as packing and intermolecular interactions . These analyses would be relevant to the compound to understand its behavior in different environments.

Scientific Research Applications

Anticonvulsant Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride and its derivatives have been explored for their anticonvulsant properties. A study found that compounds with this structure, specifically 4-thiazolidinone derivatives, demonstrated significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions (Faizi et al., 2017).

Antibacterial and Antifungal Effects

Compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride have demonstrated potent antibacterial and antifungal activities. For instance, morpholine-containing 2-R-phenyliminothiazole derivatives were found to exhibit notable antibacterial and antifungal effects, highlighting their potential as antimicrobial agents (Yeromina et al., 2019).

Synthesis and Characterization

The synthesis and characterization of these types of compounds, including thiophene-benzothiazole derivatives, have been a subject of study, focusing on their structural and spectroscopic properties. These studies have provided insights into the solvent effects on UV–Vis absorption and detailed their molecular structures through spectroscopic techniques (Ermiş & Durmuş, 2020).

Positron Emission Tomography Imaging

Some derivatives of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride have been synthesized for use in positron emission tomography (PET) imaging. These compounds, particularly those including a thiazol-2-yl moiety, have shown potential in imaging metabotropic glutamate receptor type 1 in the rodent brain, indicating their applicability in neurological research (Fujinaga et al., 2012).

Cytotoxic Activity in Cancer Research

The cytotoxic activities of certain N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride derivatives have been investigated in the context of cancer research. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, providing insights into potential therapeutic applications in oncology (Ding et al., 2012).

properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-phenoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S.ClH/c1-20-7-12-24-25(19-20)34-27(28-24)30(14-13-29-15-17-32-18-16-29)26(31)21-8-10-23(11-9-21)33-22-5-3-2-4-6-22;/h2-12,19H,13-18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXRLHYWEFGBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

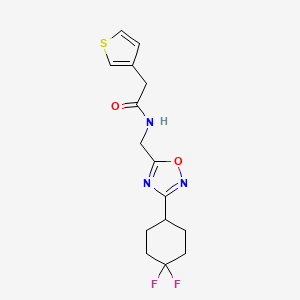

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

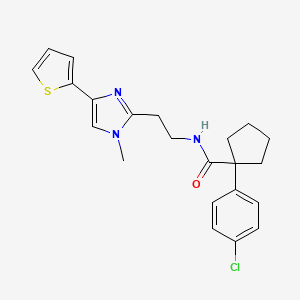

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)